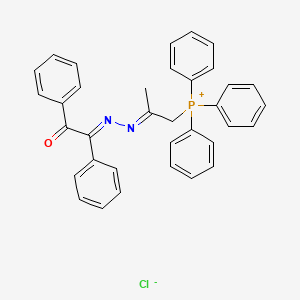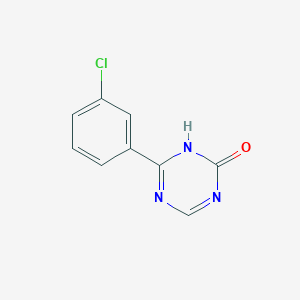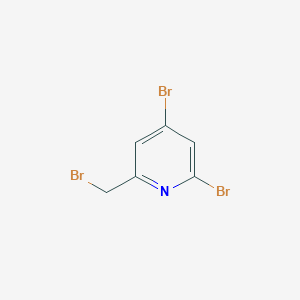
2,4-Dibromo-6-(bromomethyl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Dibromo-6-(bromomethyl)pyridine: is a brominated pyridine derivative with the molecular formula C6H3Br3N . This compound is characterized by the presence of three bromine atoms attached to the pyridine ring, making it a highly brominated aromatic compound. It is used in various chemical reactions and has applications in different fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
The synthesis of 2,4-Dibromo-6-(bromomethyl)pyridine typically involves the bromination of pyridine derivatives. One common method is the bromination of 2,6-dibromopyridine using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is carried out in a solvent like carbon tetrachloride (CCl4) at reflux temperature .
Industrial Production Methods:
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the controlled addition of bromine to pyridine derivatives under specific reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and safety.
Análisis De Reacciones Químicas
Types of Reactions:
2,4-Dibromo-6-(bromomethyl)pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms in the compound can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction Reactions: Reduction of the bromine atoms can lead to the formation of less brominated pyridine derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents such as dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products:
Substitution Products: Depending on the nucleophile, products like azido-pyridines, thiol-pyridines, or alkoxy-pyridines are formed.
Oxidation Products: Pyridine N-oxides are the major products.
Reduction Products: Less brominated pyridine derivatives are obtained.
Aplicaciones Científicas De Investigación
2,4-Dibromo-6-(bromomethyl)pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its bromine atoms serve as versatile functional groups for further chemical modifications.
Biology: The compound is used in the development of biologically active molecules, including potential pharmaceuticals and agrochemicals.
Medicine: Research into its derivatives has shown potential in the development of anti-cancer and anti-microbial agents.
Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced materials for electronics.
Mecanismo De Acción
The mechanism of action of 2,4-Dibromo-6-(bromomethyl)pyridine involves its ability to participate in various chemical reactions due to the presence of reactive bromine atoms. These bromine atoms can undergo nucleophilic substitution, leading to the formation of new chemical bonds. The compound can also act as a precursor for the synthesis of more complex molecules, which can interact with specific molecular targets and pathways in biological systems.
Comparación Con Compuestos Similares
- 2,6-Dibromo-4-(bromomethyl)pyridine
- 2,6-Dibromopyridine
- 2,4,6-Tribromopyridine
Comparison:
2,4-Dibromo-6-(bromomethyl)pyridine is unique due to the specific positioning of the bromine atoms on the pyridine ring. This unique arrangement allows for distinct reactivity and selectivity in chemical reactions compared to other brominated pyridine derivatives. For example, 2,6-Dibromopyridine lacks the bromomethyl group, which significantly alters its chemical behavior and applications.
Propiedades
Fórmula molecular |
C6H4Br3N |
|---|---|
Peso molecular |
329.81 g/mol |
Nombre IUPAC |
2,4-dibromo-6-(bromomethyl)pyridine |
InChI |
InChI=1S/C6H4Br3N/c7-3-5-1-4(8)2-6(9)10-5/h1-2H,3H2 |
Clave InChI |
NVDMFCAXDJQEMX-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(N=C1CBr)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Methyl-4-oxo-4,5-dihydro-1H-pyrrolo[3,2-c]pyridine-2-carboxylicacid](/img/structure/B13141813.png)

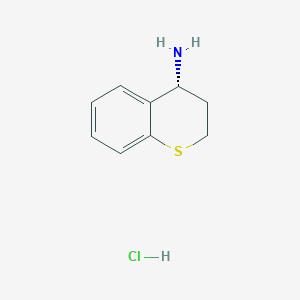
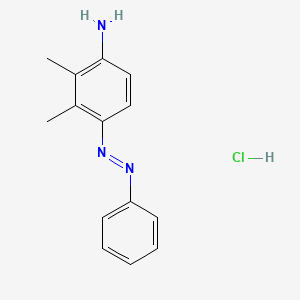
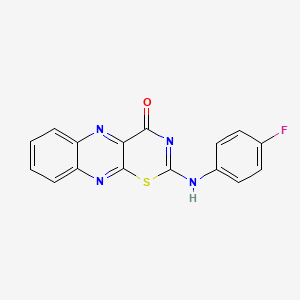
![(2S)-2-[(9-phenylfluoren-9-yl)amino]propanoic acid](/img/structure/B13141843.png)


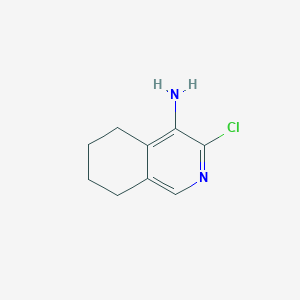
![methyl 2,2-bis(ethylsulfanyl)-4-[(1R)-5-methoxy-2-[(E)-4-[(2-methylpropan-2-yl)oxycarbonyloxy]but-2-enyl]-1,3,4,9-tetrahydropyrido[3,4-b]indol-1-yl]butanoate](/img/structure/B13141873.png)
![5-tert-Butyl3a-ethylhexahydropyrrolo[3,4-b]pyrrole-3a,5(1H)-dicarboxylate](/img/structure/B13141875.png)

